2-(Ethylselanyl)prop-2-enenitrile
Description
2-(Ethylselanyl)prop-2-enenitrile is an α,β-unsaturated nitrile compound featuring a selenoether (C-Se-C) substituent at the β-position of the acrylonitrile backbone. The ethylselanyl group introduces unique electronic and steric properties due to selenium’s intermediate electronegativity (2.55) and larger atomic radius compared to sulfur or oxygen. This compound is of interest in organic synthesis and materials science, particularly for applications requiring tailored reactivity, such as in heterocyclic chemistry or as a precursor for functional materials. Its structure combines the electron-withdrawing nitrile group with the electron-donating selenoether moiety, creating a polarized conjugated system that may influence its optical, electrochemical, and intermolecular interaction properties .
Properties
CAS No. |
188729-14-8 |
|---|---|
Molecular Formula |
C5H7NSe |
Molecular Weight |
160.09 g/mol |
IUPAC Name |
2-ethylselanylprop-2-enenitrile |
InChI |
InChI=1S/C5H7NSe/c1-3-7-5(2)4-6/h2-3H2,1H3 |
InChI Key |
VEBNDKOBKVBJRH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Se]C(=C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylselanyl)prop-2-enenitrile typically involves the reaction of ethylselenol with propargyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylselenol attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(Ethylselanyl)prop-2-enenitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylselanyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a common reducing agent for converting nitriles to amines.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylselanyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds for their antioxidant and anticancer properties includes 2-(Ethylselanyl)prop-2-enenitrile.
Mechanism of Action
The mechanism of action of 2-(Ethylselanyl)prop-2-enenitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The selenium atom can interact with biological molecules, potentially affecting enzyme activity and redox processes.
Pathways Involved: The compound may influence oxidative stress pathways and modulate the activity of selenium-dependent enzymes.
Comparison with Similar Compounds
Substituent Effects
- (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I): Substituents: Diphenylamino (electron-donor) and pyridinyl groups. Properties: Strong π-π interactions in the solid state due to the diphenylamino moiety, leading to aggregation-induced emission (AIE) or enhanced charge transport. DFT calculations show HOMO-LUMO gaps influenced by solvent polarity (e.g., 3.1 eV in chloroform) . Contrast: The ethylselanyl group in the target compound lacks aromaticity but may exhibit weaker π-interactions. Selenium’s polarizability could enhance non-covalent interactions (e.g., chalcogen bonding) compared to nitrogen-based substituents.
- CCG-63802 and CCG-63808: Substituents: Benzothiazolyl and pyrido-pyrimidinyl groups. Properties: Electrophilic α,β-unsaturated nitrile groups enable covalent binding to cysteine residues in RGS4 proteins, inhibiting GTPase activity. Reactivity is attributed to the electron-deficient acrylonitrile core .
- (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile: Substituents: Methylphenyl and naphthyl groups. Properties: Dihedral angle of 60.3° between aromatic rings disrupts coplanarity, reducing conjugation. Weak C–H⋯H interactions dominate crystal packing .
Electronic Structure
- HOMO-LUMO Gaps: Compounds with electron-donating groups (e.g., diphenylamino) exhibit narrower HOMO-LUMO gaps (2.8–3.5 eV), enhancing optoelectronic utility . The ethylselanyl group’s moderate electron-donating capacity may result in intermediate gap values, balancing conductivity and stability.
Crystallographic and Intermolecular Interactions
Hydrogen Bonding :
- Unlike nitrile-oxygen hydrogen bonds observed in 2-[hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile, the ethylselanyl group may participate in weaker C–H⋯Se interactions .
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